9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4
Description
9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 is a synthetic compound that belongs to the class of imidazoisoindoles This compound is characterized by the presence of a chlorophenyl group and a deuterium-labeled tetrahydroimidazoisoindolone core
Properties
CAS No. |
1346601-41-9 |
|---|---|
Molecular Formula |
C₁₆H₉D₄ClN₂O |
Molecular Weight |
288.76 |
Synonyms |
9b-(p-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 typically involves the following steps:
Formation of the Imidazoisoindolone Core: The core structure can be synthesized through a multi-step process involving the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using appropriate chlorinated reagents.
Deuterium Labeling: The deuterium atoms can be incorporated through specific labeling techniques, often involving the use of deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 involves its interaction with specific molecular targets. For example, it can act as a negative allosteric modulator of muscarinic acetylcholine receptors, particularly the M5 subtype . This modulation affects the receptor’s activity and downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9b-(4-Hydroxyphenyl)-1,2,5,9b-tetrahydro-3H-imidazo[2,1-a]isoindol-5-one
- 9b-(3-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-one
Uniqueness
Compared to similar compounds, 9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 is unique due to its deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways. Additionally, its specific substitution pattern on the imidazoisoindolone core may confer distinct biological activities and chemical reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
